1-Cyclohexenylacetic acid
Overview
Description
1-Cyclohexenylacetic acid is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.1797 g/mol . It is characterized by the presence of a cyclohexene ring and an acetic acid functional group. This compound is known for its applications in organic synthesis and is typically a colorless liquid .
Scientific Research Applications
1-Cyclohexenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Safety and Hazards
Based on the available safety data sheet, 1-Cyclohexenylacetic acid should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if swallowed, immediate medical attention is required . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling this chemical .
Mechanism of Action
Mode of Action
It’s known that the compound can be metabolized by certain bacteria .
Biochemical Pathways
1-Cyclohexenylacetic acid is an intermediate in the metabolism of cyclohexaneacetic acid in certain bacteria, such as Cupriavidus metallidurans strain KUA-1 . The degradation of cyclohexaneacetic acid proceeds through the formation of the coenzyme A ester, followed by initiation of a β-oxidation cycle . The cyclohexanone thus formed is degraded via a well-described route .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.64, indicating a balance between hydrophilicity and lipophilicity, which could influence its absorption and distribution .
Result of Action
As an intermediate in the metabolism of cyclohexaneacetic acid, it might contribute to the energy production in certain bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria capable of metabolizing this compound can affect its action . .
Biochemical Analysis
Biochemical Properties
1-Cyclohexenylacetic acid plays a significant role in biochemical reactions, particularly in the metabolism of cyclohexane derivatives. It interacts with various enzymes and proteins, facilitating its conversion and utilization within biological systems. One notable interaction is with the enzyme cyclohexanone monooxygenase, which catalyzes the oxidation of cyclohexanone to this compound. This interaction is crucial for the degradation of cyclohexane derivatives and their subsequent incorporation into metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as protein kinases, which play a pivotal role in regulating cellular functions. Additionally, this compound can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, it has been shown to inhibit the activity of certain dehydrogenases, thereby modulating the redox state of cells. Furthermore, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to enhance metabolic activity and promote cellular growth. At higher doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of cyclohexane derivatives. It interacts with enzymes such as cyclohexanone monooxygenase and dehydrogenases, facilitating its conversion into intermediate metabolites. These intermediates are further processed through β-oxidation and other metabolic pathways, ultimately contributing to the production of energy and essential biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The distribution of this compound within tissues is influenced by factors such as tissue type, blood flow, and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with key metabolic enzymes. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, influencing its role in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexenylacetic acid can be synthesized through various methods. One common method involves the reaction of cyclohexanone with acetonitrile in the presence of a catalyst. The reaction conditions typically include high temperatures and acidic conditions . Another method involves the reaction of cyclohexanone with cyanoacetic acid, using n-hexane as a solvent and ammonium acetate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexylacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of cyclohexenone or cyclohexanone derivatives.
Reduction: Formation of cyclohexylacetic acid.
Substitution: Formation of halogenated cyclohexenylacetic acid derivatives.
Comparison with Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexane ring structure.
Cyclohexylacetic acid: A reduced form of 1-cyclohexenylacetic acid.
Cyclohexene: A simpler compound with a cyclohexene ring but without the acetic acid group.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and an acetic acid functional group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as its potential biological activities, further distinguishes it from similar compounds .
Properties
IUPAC Name |
2-(cyclohexen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h4H,1-3,5-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBPHXESBPHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066356 | |
Record name | 1-Cyclohexene-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18294-87-6 | |
Record name | 1-Cyclohexene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18294-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexene-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexene-1-acetic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Cyclohexene-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohex-1-enylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Cyclohexenylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4TQJ9EW4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-cyclohexenylacetic acid?
A1: While not a pharmaceutical itself, this compound serves as a valuable building block in organic synthesis. Research shows its use in Friedel-Crafts reactions with benzene, leading to the formation of various cyclohexyl derivatives [, ]. These reactions are essential for creating complex molecules in organic chemistry, particularly in pharmaceutical and materials science. Additionally, this compound is a significant constituent of Tiliacora triandra extracts, a plant with traditional medicinal uses [].
Q2: Are there efficient methods for synthesizing this compound?
A2: Yes, a recent study describes a novel method for preparing this compound []. This two-step process involves:
Q3: Does the natural occurrence of this compound have any biological implications?
A3: this compound is found in Tiliacora triandra leaf extracts, which have demonstrated antioxidant properties in vitro []. While the extract itself showed some genotoxic effects at specific concentrations in lymphocyte and HeLa cell lines, further research is needed to understand the specific role and potential effects of this compound in biological systems.
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